molecular formula C11H15N B3419491 Methyl-(5,6,7,8-tetrahydro-naphthalen-1-YL)-amine CAS No. 14453-70-4

Methyl-(5,6,7,8-tetrahydro-naphthalen-1-YL)-amine

Cat. No.: B3419491
CAS No.: 14453-70-4
M. Wt: 161.24 g/mol
InChI Key: SDBUNGZBDDMXDW-UHFFFAOYSA-N
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Description

Methyl-(5,6,7,8-tetrahydro-naphthalen-1-YL)-amine: is an organic compound that belongs to the class of amines It is characterized by a methyl group attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing Methyl-(5,6,7,8-tetrahydro-naphthalen-1-YL)-amine involves the reductive amination of 5,6,7,8-tetrahydronaphthalen-1-one with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on a 5,6,7,8-tetrahydronaphthalene derivative with methylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl-(5,6,7,8-tetrahydro-naphthalen-1-YL)-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form more saturated amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Imines, oximes.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: Methyl-(5,6,7,8-tetrahydro-naphthalen-1-YL)-amine can be used as a ligand in catalytic reactions, enhancing the efficiency of certain metal-catalyzed processes.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Due to its structural features, it can be a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which Methyl-(5,6,7,8-tetrahydro-naphthalen-1-YL)-amine exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of neurotransmitter degradation or modulation of receptor activity.

Comparison with Similar Compounds

    5,6,7,8-Tetrahydronaphthalen-1-amine: Lacks the methyl group, which may affect its reactivity and binding properties.

    Naphthalen-1-amine: Does not have the tetrahydro structure, leading to different chemical and physical properties.

Uniqueness: Methyl-(5,6,7,8-tetrahydro-naphthalen-1-YL)-amine is unique due to the presence of both the methyl group and the tetrahydronaphthalene ring, which confer specific steric and electronic properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-methyl-5,6,7,8-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8,12H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBUNGZBDDMXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14453-70-4
Record name N-methyl-5,6,7,8-tetrahydronaphthalen-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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